Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-
Overview
Description
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a complex organic compound with a molecular formula of C13H21N3O3S. This compound is characterized by the presence of a benzenesulfonamide group, a morpholine ring, and three methoxy groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives with amine groups.
Substitution: Formation of benzenesulfonamide derivatives with various substituted groups.
Scientific Research Applications
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-: Lacks the methoxy groups, leading to different chemical properties and reactivity.
Benzenesulfonamide, N-(3-(4-piperidinyl)propyl)-2,3,4-trimethoxy-: Contains a piperidine ring instead of a morpholine ring, affecting its biological activity and interactions.
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trihydroxy-: Contains hydroxyl groups instead of methoxy groups, leading to different solubility and reactivity.
Uniqueness
Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is unique due to the presence of both the morpholine ring and the trimethoxybenzene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S/c1-21-13-5-6-14(16(23-3)15(13)22-2)25(19,20)17-7-4-8-18-9-11-24-12-10-18/h5-6,17H,4,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDBQAOCNZGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145931 | |
Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103595-52-4 | |
Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103595524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.